molecular formula C26H20ClN3O2S2 B11270700 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide

2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B11270700
M. Wt: 506.0 g/mol
InChI Key: CZTUXBHTEWUDNU-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is a complex heterocyclic compound that belongs to the quinazoline and thiazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline and quinazolinone derivatives, including 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide, typically involves multi-step reactions. One common method is the condensation of isatoic anhydride with various amines and aldehydes under specific conditions . For instance, the reaction can be carried out in acetonitrile in the presence of a molecular sieve supported lanthanum catalyst . Another method involves the use of palladium-catalyzed three-component reactions .

Industrial Production Methods

Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. Methods such as visible light-induced condensation cyclization using fluorescein as a photocatalyst have been developed . These methods are efficient and environmentally friendly, providing high yields of the desired products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its diverse biological activities . For example, it can inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both quinazoline and thiazole moieties.

Properties

Molecular Formula

C26H20ClN3O2S2

Molecular Weight

506.0 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3

InChI Key

CZTUXBHTEWUDNU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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